1-(2-Aminoethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
Overview
Description
1-(2-Aminoethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is a useful research compound. Its molecular formula is C7H9N3O4 and its molecular weight is 199.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Imaging and Diagnosis
1-(2-Aminoethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid has shown potential in the field of imaging and diagnosis. Studies have highlighted its role as a tumor-avid amino acid, labeled for nuclear medicine imaging, particularly in detecting brain tumors. The compound, with high specific activity and labeled with 18F, demonstrated potential in tumor localization. Comparative studies with [18F]2-fluorodeoxyglucose (FDG) in rats and humans showed that the compound exhibits notable tumor-to-brain ratio, indicating its effectiveness in delineating tumor margins from the normal brain tissue, which is crucial in precise imaging and diagnosis of brain tumors (Shoup et al., 1999).
Therapeutic Development
The compound has also been explored in the context of therapeutic development. Specifically, its derivative, S-1, an oral fluoropyrimidine that includes a mixture of a 5-fluorouracil (5-FU) prodrug, has been developed to improve the feasibility and therapeutic index of 5-FU administered orally. The pharmacokinetic data from studies suggest substantial modulation of 5-FU clearance, indicating that evaluations of S-1 are warranted in malignancies sensitive to fluoropyrimidines (Chu et al., 2004).
Properties
IUPAC Name |
1-(2-aminoethyl)-2,4-dioxopyrimidine-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4/c8-1-2-10-3-4(6(12)13)5(11)9-7(10)14/h3H,1-2,8H2,(H,12,13)(H,9,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXDANFLGKDXIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1CCN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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